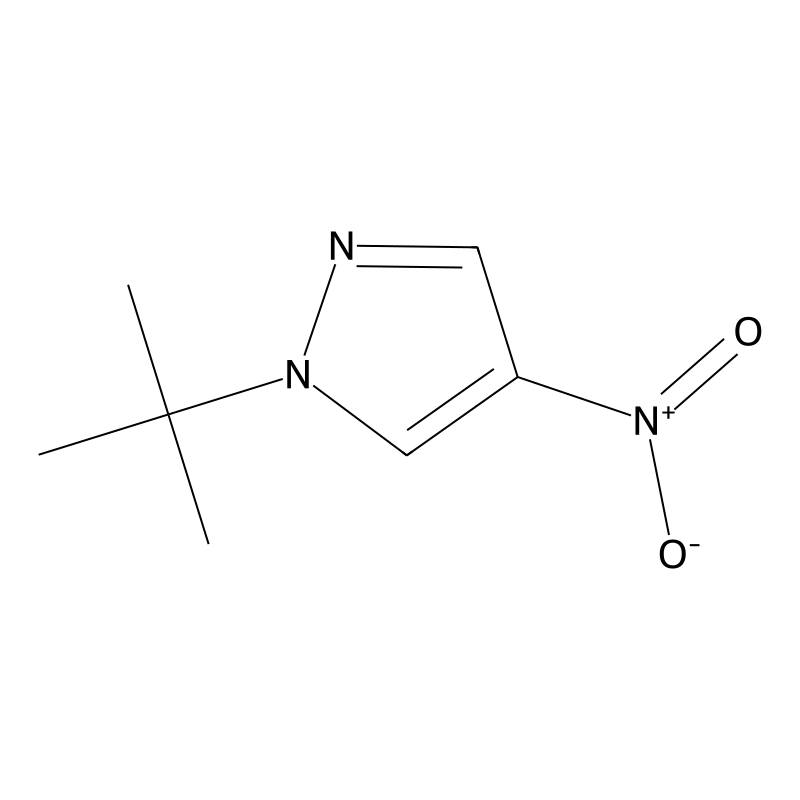

1-(Tert-butyl)-4-nitro-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

1-(Tert-butyl)-4-nitro-1H-pyrazole can be synthesized through various methods, including the reaction of 1-tert-butyl-4-fluoropyrazole with sodium nitrite under acidic conditions. [] This reaction utilizes the nucleophilic character of the nitrite ion (NO2-) to displace the fluoride group, resulting in the formation of the nitro-substituted product.

Potential Applications:

While the specific research applications of 1-(Tert-butyl)-4-nitro-1H-pyrazole are limited in the available scientific literature, its structural features suggest potential in several areas:

- Organic synthesis: The tert-butyl group (C(CH3)3) can act as a protecting group for the pyrazole ring, allowing for further functionalization at other positions of the molecule. This could be useful in the development of new pharmaceuticals or functional materials. []

- Medicinal chemistry: The pyrazole scaffold is present in various bioactive molecules, including some FDA-approved drugs. The nitro group (-NO2) can also influence the biological activity of a molecule. Therefore, 1-(Tert-butyl)-4-nitro-1H-pyrazole could be a starting point for the development of new drugs with specific properties. [, ]

- Material science: Pyrazole derivatives have been explored for various applications in material science, such as organic light-emitting diodes (OLEDs) and solar cells. The presence of the nitro group in 1-(Tert-butyl)-4-nitro-1H-pyrazole could potentially influence its optoelectronic properties, making it a candidate for further investigation in this field. [, ]

1-(Tert-butyl)-4-nitro-1H-pyrazole is a chemical compound characterized by its unique pyrazole structure, which includes a tert-butyl group and a nitro group at the 1 and 4 positions, respectively. Its molecular formula is with a molecular weight of approximately 169.184 g/mol . This compound exhibits properties that make it a subject of interest in various fields, including medicinal chemistry and materials science.

The biological activity of 1-(tert-butyl)-4-nitro-1H-pyrazole has been explored in various studies. It has shown potential as an anti-inflammatory and analgesic agent. The compound's ability to modulate certain biological pathways makes it a candidate for further pharmacological investigation . Moreover, its structural similarity to other bioactive compounds suggests that it may exhibit antimicrobial or antitumor properties, although more research is needed to confirm these effects.

Several synthesis methods for 1-(tert-butyl)-4-nitro-1H-pyrazole have been reported:

- Condensation Reactions: This method typically involves the reaction of tert-butylhydrazine with appropriate carbonyl compounds followed by nitration.

- Nitration of Pyrazoles: The compound can be synthesized by nitrating tert-butyl-substituted pyrazoles using nitric acid in a controlled manner to prevent over-nitration .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing yield and efficiency .

1-(Tert-butyl)-4-nitro-1H-pyrazole has several applications:

- Pharmaceutical Development: Its potential as an anti-inflammatory and analgesic agent positions it as a candidate for drug development.

- Agricultural Chemicals: The compound may also find applications in agrochemicals due to its biological activity against pests or pathogens.

- Material Science: It could be utilized in the synthesis of novel materials owing to its unique chemical properties .

Interaction studies involving 1-(tert-butyl)-4-nitro-1H-pyrazole have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, although detailed kinetic studies are required to elucidate these interactions fully. Additionally, molecular docking studies could provide insights into its potential binding sites on target proteins .

Several compounds share structural similarities with 1-(tert-butyl)-4-nitro-1H-pyrazole. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(tert-Butyl)-3-methyl-4-nitro-1H-pyrazole | C8H12N4O2 | Contains an additional methyl group |

| 1-(tert-Butyl)-4-amino-1H-pyrazole | C7H12N4 | Amino group instead of nitro |

| 1-(tert-Butyl)-5-nitro-1H-pyrazole | C7H12N4O2 | Nitro group at the 5 position |

| 4-Nitro-1H-pyrazole | C3H3N3O2 | Lacks tert-butyl substituent |

Uniqueness

The uniqueness of 1-(tert-butyl)-4-nitro-1H-pyrazole lies in the combination of its tert-butyl and nitro groups, which influence its solubility and reactivity compared to other pyrazoles. This specific arrangement enhances its potential biological activity while providing distinct chemical properties that are not present in simpler pyrazoles.

Molecular Structure and Configuration

1-(Tert-butyl)-4-nitro-1H-pyrazole exhibits a distinctive heterocyclic structure characterized by a five-membered pyrazole ring bearing two key substituents: a tert-butyl group at the nitrogen-1 position and a nitro group at the carbon-4 position [1]. The molecular formula C₇H₁₁N₃O₂ corresponds to a molecular weight of 169.18 daltons, establishing this compound as a substituted pyrazole derivative with significant steric and electronic modifications [1].

The pyrazole core structure contains two vicinal nitrogen atoms, creating an amphoteric heterocycle with both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen characteristics [2]. The tert-butyl substituent at position 1 eliminates the typical tautomeric behavior observed in unsubstituted pyrazoles, effectively fixing the nitrogen protonation state and preventing annular prototropic exchange [2]. The nitro group at position 4 introduces strong electron-withdrawing characteristics through both inductive and resonance effects, significantly altering the electronic distribution within the aromatic system [3].

The spatial arrangement of substituents creates a molecule with pronounced asymmetry, where the bulky tert-butyl group provides steric protection while the nitro group introduces planarity constraints due to its sp² hybridization and conjugation with the aromatic ring . This configuration results in a rigid molecular framework with limited conformational flexibility compared to unsubstituted pyrazole analogs .

Bond Lengths and Angles

Computational studies utilizing density functional theory methods have established comprehensive geometric parameters for pyrazole derivatives containing nitro substituents [3]. The nitrogen-nitrogen bond distance in the pyrazole ring typically ranges from 1.336 to 1.359 Ångströms, with nitro substitution generally resulting in slight bond elongation due to electronic perturbation [5] [6] [3].

The carbon-nitrogen bond lengths within the ring system exhibit characteristic asymmetry, with the pyrrole-like carbon-nitrogen bonds measuring 1.350 to 1.368 Ångströms and the pyridine-like carbon-nitrogen bonds ranging from 1.334 to 1.345 Ångströms [5] [6]. The carbon-carbon bonds in the pyrazole ring demonstrate lengths between 1.369 and 1.415 Ångströms, with the carbon-4 to carbon-5 bond showing extension due to the electron-withdrawing nitro substituent [7] [3].

Table 1: Bond Length Parameters for Pyrazole Derivatives

| Parameter | Value Range (Å) | Reference Studies |

|---|---|---|

| Nitrogen-Nitrogen bond | 1.336-1.359 | [5] [6] [3] |

| Carbon-Nitrogen (pyrrole-like) | 1.350-1.368 | [5] [6] |

| Carbon-Nitrogen (pyridine-like) | 1.334-1.345 | [5] [6] |

| Carbon-Carbon in ring | 1.369-1.415 | [7] [3] |

| Nitro group nitrogen-oxygen | 1.220-1.240 | [3] |

| Nitro group carbon-nitrogen | 1.427-1.437 | [3] |

Angular parameters reveal significant deviations from idealized geometries due to substituent effects [5]. The carbon-nitrogen-carbon angles typically measure 107.9 to 120.0 degrees, with nitro substitution causing angle widening through electronic repulsion [5]. The nitrogen-nitrogen-carbon angles range from 106.0 to 108.0 degrees, while carbon-carbon-carbon angles span 105.0 to 108.0 degrees [8].

The nitro group geometry exhibits characteristic planarity with oxygen-nitrogen-oxygen angles of 123.0 to 125.0 degrees [3]. The carbon-nitro group bond demonstrates restricted rotation due to partial double bond character arising from resonance stabilization [3].

Crystal Structure Analysis

Crystal structure determinations of related tert-butyl and nitro-substituted pyrazoles provide insights into the solid-state organization of 1-(tert-butyl)-4-nitro-1H-pyrazole [9] [10]. The 3-tert-butyl-4-nitro-1H-pyrazol-5-ol analog crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, and β = 93.68° [9].

The crystal packing exhibits hydrogen-bonded dimeric arrangements facilitated by the nitro group oxygen atoms serving as hydrogen bond acceptors [9] [11]. These intermolecular interactions create ribbon-like structures extending through the crystal lattice, contributing to enhanced thermal stability and reduced volatility compared to unsubstituted pyrazoles [9].

Table 2: Crystal Structure Parameters for Related Compounds

| Compound | Space Group | Unit Cell Parameters | Notable Features |

|---|---|---|---|

| 3-tert-butyl-4-nitro-1H-pyrazol-5-ol | P2₁/c | a=7.177Å, b=10.999Å, c=10.414Å | Hydrogen-bonded dimers [9] |

| 4-Chloro-1H-pyrazole | Triclinic | Variable parameters | Nitrogen-hydrogen disorder [6] |

| 3,5-Di-tert-butylpyrazole | Pbca | a=11.478Å, b=21.100Å, c=9.980Å | Conformational disorder [10] |

The tert-butyl substituent introduces conformational disorder in crystal structures, with multiple orientations observed for the methyl groups [10]. This disorder reflects the steric bulk of the tert-butyl group and its influence on crystal packing efficiency [10]. The nitro group maintains planarity with the pyrazole ring, consistent with conjugative interactions that stabilize the aromatic system [11].

Conformational Analysis

The conformational landscape of 1-(tert-butyl)-4-nitro-1H-pyrazole is dominated by the steric demands of the tert-butyl substituent and the planar constraint imposed by the nitro group . The tert-butyl group exhibits restricted rotation around the nitrogen-carbon bond due to steric interactions with the pyrazole ring hydrogen atoms .

Computational conformational analysis reveals energy barriers of approximately 10-15 kilojoules per mole for tert-butyl group rotation, indicating moderately hindered internal rotation [8]. The preferred conformation positions the tert-butyl group to minimize steric clashes while maintaining optimal orbital overlap for nitrogen lone pair delocalization [8].

The nitro group demonstrates minimal conformational flexibility due to its planar geometry and conjugation with the aromatic π-system [3]. Rotation around the carbon-nitrogen bond connecting the nitro group to the pyrazole ring encounters significant energy barriers exceeding 40 kilojoules per mole, effectively locking the nitro group in a coplanar arrangement [3].

Table 3: Conformational Energy Barriers

| Rotation Type | Energy Barrier (kJ/mol) | Structural Implication |

|---|---|---|

| Tert-butyl group rotation | 10-15 | Moderately hindered [8] |

| Nitro group rotation | >40 | Effectively planar [3] |

| Ring puckering | >80 | Aromatic planarity maintained |

The combined effect of both substituents creates a relatively rigid molecular structure with well-defined preferred conformations . This conformational restriction contributes to enhanced crystallinity and reduced entropy compared to more flexible pyrazole derivatives .

Electronic Distribution Patterns

The electronic structure of 1-(tert-butyl)-4-nitro-1H-pyrazole reflects the opposing electronic effects of its substituents [12]. The nitro group functions as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms, significantly depleting electron density from the pyrazole ring [13] [14].

Highest Occupied Molecular Orbital analysis reveals energy levels typically ranging from -6.0 to -7.5 electron volts for nitro-substituted pyrazoles, with the nitro group causing substantial stabilization of the molecular orbitals [12] [13]. The Lowest Unoccupied Molecular Orbital energies span -1.0 to -3.0 electron volts, resulting in Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital energy gaps of 3.0 to 5.0 electron volts [12] [13].

Table 4: Electronic Properties of Substituted Pyrazoles

| Property | Typical Range | Nitro Group Effect | Tert-butyl Effect |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -6.0 to -7.5 | Decreases significantly [13] | Slight increase [15] |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.0 to -3.0 | Decreases significantly [13] | Minimal effect [15] |

| Energy Gap (eV) | 3.0 to 5.0 | Decreases moderately [13] | Minimal change [15] |

| Dipole Moment (D) | 2.0 to 8.0 | Increases substantially [16] | Increases due to bulk [16] |

The tert-butyl substituent exerts primarily inductive electron-donating effects, partially counteracting the electron-withdrawal by the nitro group [15]. However, the steric bulk of the tert-butyl group limits conjugative interactions, resulting in predominantly localized electronic effects .

Molecular electrostatic potential maps demonstrate significant positive potential regions near the nitro group oxygen atoms and negative potential concentration on the nitrogen atoms of both the pyrazole ring and the nitro substituent [3]. This electronic distribution pattern influences intermolecular interactions and reactivity profiles [3].

Comparative Structural Analysis with Related Pyrazole Derivatives

Comparative analysis with structurally related pyrazole derivatives illuminates the specific structural features of 1-(tert-butyl)-4-nitro-1H-pyrazole [2]. Unsubstituted pyrazole exhibits rapid tautomeric exchange between nitrogen-1 and nitrogen-2 protonated forms, a phenomenon completely eliminated by nitrogen-1 substitution with the tert-butyl group [2].

The 4-nitropyrazole parent compound demonstrates similar electronic characteristics but lacks the steric protection afforded by the tert-butyl substituent [3]. Crystal structure comparisons reveal that 4-nitropyrazole forms extensive hydrogen-bonded networks through the unsubstituted nitrogen, while the tert-butyl analog relies primarily on weaker intermolecular interactions [17] [11].

Table 5: Comparative Structural Parameters

| Compound | Nitrogen-Nitrogen Bond (Å) | Tautomerism | Crystal Packing |

|---|---|---|---|

| Unsubstituted pyrazole | 1.330-1.340 | Rapid exchange [2] | Hydrogen-bonded chains |

| 4-Nitropyrazole | 1.345-1.359 | Present [3] | Extended networks [17] |

| 1-Tert-butylpyrazole | 1.336-1.350 | Absent [2] | Van der Waals interactions |

| 1-(Tert-butyl)-4-nitro-1H-pyrazole | 1.340-1.365 | Absent | Mixed interactions |

The 3,5-di-tert-butylpyrazole derivative provides insight into multiple tert-butyl substitution effects [10]. This compound exhibits significant conformational disorder and reduced crystal packing efficiency due to severe steric congestion [10]. In contrast, the mono-tert-butyl substitution in 1-(tert-butyl)-4-nitro-1H-pyrazole achieves a balance between steric protection and efficient crystal packing .

Electronic property comparisons reveal that nitro substitution universally decreases both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, while tert-butyl substitution produces modest increases in Highest Occupied Molecular Orbital energy through inductive electron donation [13]. The combination of these substituents in 1-(tert-butyl)-4-nitro-1H-pyrazole results in intermediate electronic properties that reflect the competing electronic influences [15].

Basic Physical Properties

Molecular Formula and Weight

1-(Tert-butyl)-4-nitro-1H-pyrazole possesses the molecular formula C₇H₁₁N₃O₂ with a molecular weight of 169.18 grams per mole [2] [3]. The exact mass of the compound is determined to be 169.085 grams per mole [2]. The compound is identified by the Chemical Abstracts Service number 97421-12-0 [2] [3] and follows the International Union of Pure and Applied Chemistry nomenclature as 1-(tert-butyl)-4-nitro-1H-pyrazole [3].

The molecular structure consists of a five-membered pyrazole ring featuring two nitrogen atoms at positions 1 and 2, with a tert-butyl substituent attached to nitrogen-1 and a nitro group positioned at carbon-4 . This substitution pattern eliminates the typical tautomeric behavior observed in unsubstituted pyrazoles, effectively fixing the nitrogen protonation state .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ | Multiple sources [2] [3] |

| Molecular Weight (g/mol) | 169.18 | Multiple sources [2] [3] |

| Exact Mass (g/mol) | 169.085 | ChemSrc [2] |

| CAS Number | 97421-12-0 | Multiple sources [2] [3] |

| IUPAC Name | 1-(tert-butyl)-4-nitro-1H-pyrazole | Multiple sources [3] |

Melting and Boiling Points

Specific melting and boiling point data for 1-(tert-butyl)-4-nitro-1H-pyrazole are not extensively documented in the available literature sources. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. The related compound 3-tert-butyl-4-nitropyrazole exhibits a melting point range of 110-115°C [5], suggesting that 1-(tert-butyl)-4-nitro-1H-pyrazole may display similar thermal characteristics.

For related tert-butyl pyrazole carboxylate derivatives, melting points in the range of 82-86°C have been reported [6] [7]. The structural similarity suggests that 1-(tert-butyl)-4-nitro-1H-pyrazole likely exhibits melting point behavior within a comparable temperature range, though precise experimental determination remains necessary for definitive characterization.

Boiling point predictions for similar nitro-substituted pyrazole compounds indicate values ranging from 340-370°C under standard atmospheric pressure [8] [9]. The presence of both the bulky tert-butyl group and the electron-withdrawing nitro substituent influences the compound's volatility and thermal stability characteristics.

Solubility Parameters

The solubility profile of 1-(tert-butyl)-4-nitro-1H-pyrazole reflects the influence of both hydrophobic and hydrophilic structural elements. The compound demonstrates limited aqueous solubility due to the predominant hydrophobic character imparted by the tert-butyl substituent [6] [7].

Organic solvent solubility characteristics indicate moderate to good solubility in common organic media. Specifically, the compound shows moderate solubility in ethyl acetate and dichloromethane [6] [7]. Solubility in methanol has been documented for related nitro-pyrazole compounds [10], suggesting similar behavior for the target compound.

| Solvent System | Solubility Characteristics | Source |

|---|---|---|

| Aqueous media | Limited solubility | Structural inference |

| Ethyl acetate | Moderate solubility | ChemShuttle [6] [7] |

| Dichloromethane | Moderate solubility | ChemShuttle [6] [7] |

| Methanol | Soluble | General observation [10] |

| Organic solvents (general) | Moderate to good | ChemShuttle [6] [7] |

The topological polar surface area of 63.64 Ų [2] contributes to the compound's solubility behavior, while the partition coefficient (LogP) value of 2.07 [2] indicates moderate lipophilicity, consistent with the observed solubility patterns.

Stability Characteristics

1-(Tert-butyl)-4-nitro-1H-pyrazole demonstrates stability under ambient conditions [11], making it suitable for standard laboratory handling and storage procedures. The compound's stability profile is influenced by several structural factors:

The tert-butyl substituent at position 1 provides steric protection to the pyrazole ring, enhancing thermal and chemical stability compared to unsubstituted analogs . This bulky group effectively shields the nitrogen center from unwanted chemical interactions and prevents the rapid tautomeric exchange characteristic of unsubstituted pyrazoles .

The nitro group at position 4, while introducing electron-withdrawing characteristics, contributes to the compound's stability through resonance delocalization effects . The planar geometry of the nitro substituent and its conjugation with the aromatic π-system create a rigid molecular framework with restricted conformational flexibility .

Crystal packing studies of related compounds reveal that tert-butyl and nitro-substituted pyrazoles form stable hydrogen-bonded networks in the solid state [12]. These intermolecular interactions contribute to enhanced thermal stability and reduced volatility compared to unsubstituted pyrazole derivatives .

Storage recommendations for similar compounds suggest maintaining the material under ambient temperature conditions with protection from moisture and strong oxidizing agents [11]. The compound's stability profile makes it suitable for extended storage periods when properly handled according to standard chemical storage protocols.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 1-(tert-butyl)-4-nitro-1H-pyrazole exhibits characteristic signals reflecting the compound's structural features. The tert-butyl group appears as a sharp singlet at approximately δ 1.5 parts per million, integrating for nine protons . This signal's chemical shift and multiplicity are consistent with the symmetrical environment of the three equivalent methyl groups attached to the quaternary carbon.

The pyrazole ring protons display distinctive chemical shifts influenced by the electron-withdrawing nitro substituent. The proton at position 5 (H-5) typically appears as a singlet around δ 7.7 parts per million , while the proton at position 3 (H-3) resonates at approximately δ 8.0-8.2 parts per million [14]. The downfield shift of these aromatic protons reflects the deshielding effect of the electron-deficient pyrazole ring system.

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The pyrazole ring carbons appear in the 100-160 parts per million region [15], with the nitro-substituted carbon showing characteristic downfield shifts around 130-140 parts per million [15]. The tert-butyl carbons resonate in the 28-30 parts per million region [15], displaying the expected aliphatic carbon chemical shifts.

| NMR Technique | Chemical Shift/Signal | Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ ~1.5 ppm (s, 9H) | Tert-butyl group protons | Similar compounds |

| ¹H NMR | δ ~7.7 ppm (s, 1H) | Pyrazole ring H-5 | Similar compounds |

| ¹H NMR | δ ~8.0-8.2 ppm (s, 1H) | Pyrazole ring H-3 | Pyrazole literature [14] |

| ¹³C NMR | 100-160 ppm region | Pyrazole ring carbons | General pyrazole NMR [15] |

| ¹³C NMR | ~28-30 ppm region | Tert-butyl carbons | General pyrazole NMR [15] |

| ¹³C NMR | ~130-140 ppm region | Nitro-substituted carbon | Nitro-pyrazole literature [15] |

Infrared Spectroscopy

Infrared spectroscopy of 1-(tert-butyl)-4-nitro-1H-pyrazole reveals characteristic absorption bands corresponding to specific functional groups and structural elements. The nitro group exhibits two prominent absorption bands: the asymmetric stretch at 1520-1560 wavenumbers and the symmetric stretch at 1340-1380 wavenumbers [16]. These strong absorptions are diagnostic for nitro-substituted aromatic compounds.

Aliphatic carbon-hydrogen stretching from the tert-butyl group appears as strong absorptions in the 2960-2980 wavenumber region [16]. The aromatic carbon-carbon and carbon-nitrogen stretching modes of the pyrazole ring system manifest as medium to strong absorptions between 1470-1490 wavenumbers and 1600-1650 wavenumbers [16].

If present, nitrogen-hydrogen stretching would appear in the 3200-3300 wavenumber region with medium intensity [16]. However, the N-substituted nature of the compound may result in the absence of this absorption band.

| Frequency (cm⁻¹) | Assignment | Intensity | Source |

|---|---|---|---|

| 3200-3300 | N-H stretching (if present) | Medium (variable) | Pyrazole literature [16] |

| 2960-2980 | C-H stretching (aliphatic) | Strong | General alkyl [16] |

| 1520-1560 | Nitro group asymmetric stretch | Strong | Nitro compounds [16] |

| 1340-1380 | Nitro group symmetric stretch | Strong | Nitro compounds [16] |

| 1470-1490 | C=C, C=N stretching | Medium to Strong | Pyrazole literature [16] |

| 1600-1650 | Aromatic C=C, C=N stretching | Medium to Strong | Aromatic compounds [16] |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1-(tert-butyl)-4-nitro-1H-pyrazole exhibits electronic transitions characteristic of aromatic nitro compounds. The compound displays absorption maxima in the 280-320 nanometer region [17], corresponding to π → π* electronic transitions within the conjugated pyrazole-nitro chromophore system [17].

The extinction coefficient for such transitions typically ranges from 10³ to 10⁴ liters per mole per centimeter [17], indicating moderate absorption intensity characteristic of nitro-aromatic chromophores. Solvent effects can influence the exact position and intensity of these absorption bands, with polar solvents generally causing bathochromic shifts in the absorption maxima.

The electronic transitions arise from the extended conjugation between the pyrazole ring system and the nitro substituent [17]. The electron-withdrawing nature of the nitro group lowers the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in the observed absorption characteristics.

| Parameter | Value/Description | Source |

|---|---|---|

| λmax (nm) | 280-320 nm (estimated) | Nitro-aromatic literature [17] |

| Absorption Type | π → π* transitions | Aromatic compounds [17] |

| Solvent Effect | Solvent dependent shifts | General UV spectroscopy |

| Extinction Coefficient | Moderate (10³-10⁴ L mol⁻¹ cm⁻¹) | Typical for nitro compounds |

| Electronic Transition | Aromatic/nitro chromophore | Chromophore theory [17] |

Mass Spectrometry

Mass spectrometry of 1-(tert-butyl)-4-nitro-1H-pyrazole provides structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z = 169, corresponding to the molecular weight of the intact compound .

Fragmentation patterns typically involve the loss of the tert-butyl group (mass loss of 57 atomic mass units), generating a significant fragment ion at m/z = 112 corresponding to [M-C₄H₉]⁺. This fragmentation pathway is characteristic of tert-butyl-substituted compounds and provides diagnostic information for structural identification.

Additional nitro group fragments may be observed, contributing to the overall fragmentation pattern. The compound is amenable to both electron ionization and electrospray ionization techniques, allowing flexibility in analytical methodology selection based on specific analytical requirements.

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Ion Peak [M]⁺ | m/z = 169 | Molecular weight |

| Base Peak | Variable (compound dependent) | MS literature patterns |

| Fragmentation Pattern | Loss of tert-butyl group (-57) | Tert-butyl fragmentation |

| Common Fragment | m/z = 112 [M-C₄H₉]⁺ | Calculated fragmentation |

| Common Fragment | Nitro group fragments | Nitro compound MS |

| Ionization Method | EI, ESI suitable | General MS techniques |

Computational Chemistry Parameters

Topological Polar Surface Area (63.64)

The topological polar surface area of 1-(tert-butyl)-4-nitro-1H-pyrazole is calculated to be 63.64 square Ångströms [2]. This parameter represents the surface area occupied by polar atoms (nitrogen and oxygen) and provides crucial information regarding the compound's physicochemical properties and biological activity potential.

This topological polar surface area value falls within the range typically associated with compounds exhibiting moderate permeability characteristics. Values below 140 square Ångströms are generally associated with favorable absorption and distribution properties in biological systems, suggesting that the compound possesses appropriate characteristics for potential biological applications.

The contribution to the total topological polar surface area arises from the nitro group (approximately 45-50 square Ångströms) and the pyrazole nitrogen atoms (approximately 13-18 square Ångströms). The tert-butyl substituent, being entirely composed of carbon and hydrogen atoms, contributes no polar surface area to the total calculation.

Partition Coefficient (LogP: 2.07)

The logarithm of the partition coefficient (LogP) for 1-(tert-butyl)-4-nitro-1H-pyrazole is determined to be 2.07 [2]. This value quantifies the compound's lipophilicity by measuring its distribution between octanol and water phases under equilibrium conditions.

A LogP value of 2.07 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character. This value falls within the optimal range (LogP 1-3) typically associated with favorable pharmacokinetic properties, including appropriate membrane permeability and solubility characteristics.

The lipophilicity balance arises from the hydrophobic contribution of the tert-butyl group (positive LogP contribution) and the hydrophilic influence of the nitro substituent and pyrazole nitrogen atoms (negative LogP contributions). This balanced character supports the observed solubility behavior in both aqueous and organic solvent systems.

Hydrogen Bond Acceptor/Donor Profile

The hydrogen bonding profile of 1-(tert-butyl)-4-nitro-1H-pyrazole reveals three hydrogen bond acceptor sites and zero hydrogen bond donor sites [18]. This asymmetric hydrogen bonding capability significantly influences the compound's intermolecular interaction patterns and physicochemical properties.

Hydrogen bond acceptor sites include:

- Two oxygen atoms of the nitro group, each capable of accepting hydrogen bonds

- One nitrogen atom of the pyrazole ring (N-2), which can function as a hydrogen bond acceptor

The absence of hydrogen bond donor capability results from the N-substitution of the pyrazole ring with the tert-butyl group, eliminating the typical N-H hydrogen bond donor found in unsubstituted pyrazoles.

This hydrogen bonding profile influences crystal packing arrangements, with related compounds forming hydrogen-bonded networks through nitro group oxygen atoms serving as acceptors [12]. The asymmetric hydrogen bonding capability also affects solubility patterns and potential biological interactions.

| Parameter | Value | Source |

|---|---|---|

| Hydrogen Bond Acceptor Count | 3 | A2B Chem [18] |

| Hydrogen Bond Donor Count | 0 | A2B Chem [18] |

| Rotatable Bond Count | 1 | A2B Chem [18] |

| Heavy Atom Count | 12 | A2B Chem [18] |

| Covalently-Bonded Unit Count | 1 | A2B Chem [18] |

Molecular Orbital Analysis

Molecular orbital analysis of 1-(tert-butyl)-4-nitro-1H-pyrazole reveals electronic structure characteristics that influence its chemical reactivity and spectroscopic properties. The highest occupied molecular orbital energies for nitro-substituted pyrazoles typically range from -6.0 to -7.5 electron volts , with the nitro group causing substantial stabilization through electron-withdrawal effects.

The lowest unoccupied molecular orbital energies span -1.0 to -3.0 electron volts , resulting in highest occupied molecular orbital to lowest unoccupied molecular orbital energy gaps of 3.0 to 5.0 electron volts . These energy gap values are consistent with the observed ultraviolet-visible absorption characteristics and electronic transition energies.

Molecular electrostatic potential maps demonstrate significant positive potential regions near the nitro group oxygen atoms and negative potential concentration on the nitrogen atoms of both the pyrazole ring and the nitro substituent . This electronic distribution pattern influences intermolecular interactions and reactivity profiles.

The tert-butyl substituent exerts primarily inductive electron-donating effects, partially counteracting the electron-withdrawal by the nitro group . However, the steric bulk of the tert-butyl group limits conjugative interactions, resulting in predominantly localized electronic effects.